molecular formula C9H11NO2 B100247 Carbamic acid, N-ethyl-, phenyl ester CAS No. 17576-39-5

Carbamic acid, N-ethyl-, phenyl ester

Cat. No.: B100247
CAS No.: 17576-39-5
M. Wt: 165.19 g/mol
InChI Key: KZMHCQUAMFYNRF-UHFFFAOYSA-N
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Description

Carbamic acid, N-ethyl-, phenyl ester is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Toxicity and Health Concerns

Ethyl carbamate, also known as urethane, is a toxic chemical found in various foods and beverages, especially fermented ones. It's genotoxic and carcinogenic to multiple species and is classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer. The mechanism of its formation in food and beverages, its detection methods, and strategies to minimize its levels in consumables are extensively studied (Weber & Sharypov, 2009).

Pharmaceutical Applications

(S)-Carbamic acid 2-[4-(4-fluoro-benzoyl)-piperidin-1-yl]-1-phenyl-ethyl ester hydrochloride (YKP1447) is a potential atypical antipsychotic drug. It exhibits selective binding to serotonin and dopamine receptors and has shown promising results in behavioral studies. Despite its potency, it does not induce catalepsy at therapeutic doses, suggesting fewer undesirable side effects (Seon Min Dong et al., 2009).

Neuroprotective and Antioxidant Properties

Ethyl ferulate, a derivative of carbamic acid, shows significant antioxidant and neuroprotective activities. Its potential uses in the nutraceutical and pharmaceutical industry, its pharmacological activities, and the current patent scenario are the subjects of scientific and technological prospecting (F. Cunha et al., 2019).

Anticonvulsant Properties

N-(2-amino-4-(4-fluorobenzylamino)-phenyl) carbamic acid ethyl ester (D-23129) is a novel anticonvulsant drug. It shows potent anticonvulsant activity against various types of seizures in animal models without inducing significant neurotoxic effects, making it a potential candidate for antiepileptic therapy (C. Tober et al., 1996).

Enzyme Inhibition Studies

Carbamates, including carbamic acid esters, are effective acetylcholinesterase inhibitors. They undergo slow hydrolysis after binding to the enzyme, a process called decarbamoylation. The rate of decarbamoylation varies significantly among different carbamates and provides valuable insights into enzyme-inhibitor interactions (T. Rosenberry & J. Cheung, 2019).

Safety and Hazards

“Carbamic acid, N-ethyl-, phenyl ester” is a probable human carcinogen . It’s important to handle this compound with care to ensure food safety and human health .

Biochemical Analysis

Biochemical Properties

Ethylcarbamic acid phenyl ester plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition occurs through the formation of a covalent bond between the ester and the active site of the enzyme, leading to a decrease in enzyme activity. Additionally, ethylcarbamic acid phenyl ester can interact with proteins and other biomolecules, altering their structure and function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on biological systems .

Cellular Effects

Ethylcarbamic acid phenyl ester has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of acetylcholinesterase in neuronal cells, leading to an accumulation of acetylcholine and subsequent changes in neurotransmission. This can result in altered cell signaling and gene expression, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, ethylcarbamic acid phenyl ester can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of ethylcarbamic acid phenyl ester involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. For example, ethylcarbamic acid phenyl ester binds to the active site of acetylcholinesterase, forming a covalent bond that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the synaptic cleft. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, leading to alterations in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylcarbamic acid phenyl ester can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to ethylcarbamic acid phenyl ester in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in enzyme activity, gene expression, and cell signaling pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications and its safety profile .

Metabolic Pathways

Ethylcarbamic acid phenyl ester is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and hydrolysis. These metabolic reactions result in the formation of various metabolites, which can be further conjugated with glucuronic acid or sulfate for excretion. The metabolic pathways of ethylcarbamic acid phenyl ester are essential for understanding its pharmacokinetics and potential interactions with other drugs and biomolecules .

Transport and Distribution

The transport and distribution of ethylcarbamic acid phenyl ester within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, ethylcarbamic acid phenyl ester can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its effects on different tissues and organs .

Subcellular Localization

The subcellular localization of ethylcarbamic acid phenyl ester is influenced by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization can affect its activity and function, as well as its interactions with other biomolecules. For example, ethylcarbamic acid phenyl ester can localize to the mitochondria, where it can inhibit enzymes involved in oxidative phosphorylation, leading to changes in cellular energy production. Understanding the subcellular localization of ethylcarbamic acid phenyl ester is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

phenyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMHCQUAMFYNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An aqueous solution of ethylamine (2.58g of 70% solution, 0.04 mole) and an aqueous sodium hydroxide solution (1.44g in 8 ml solution, 0.036 mole) were added dropwise simultaneously over a period of 15 minutes to a cool solution of phenyl chloroformate (6.0g, 0.038 mole) in methylene chloride (35 ml). The reaction mixture was stirred for one hour, then separated. The organic layer was dried over anhydrous magnesium sulfate, then filtered and stripped of solvent on a Rotovap. White crystals of phenyl N-ethylcarbamate weighing 6.27g were obtained having a melting point of 49°-50° C.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.